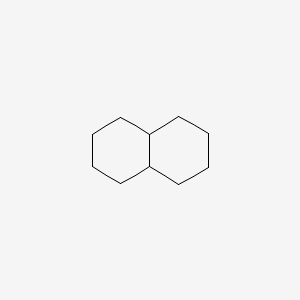

Decahydronaphthalene

Cat. No. B1670005

Key on ui cas rn:

91-17-8

M. Wt: 138.25 g/mol

InChI Key: NNBZCPXTIHJBJL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09276263B2

Procedure details

To a 50 kgf/cm2 pressure resistant autoclave equipped with a stirrer, methyl methacrylate 200 parts, styrene 150 parts, a cross-linkable monomer constituted by divinyl benzene 5 parts, sodium dodecyl benzenesulfonate 10 parts, ion exchanged water 1200 parts, and a polymerization initiator constituted by azobis butyronitrile 10 parts were charged. The mixture was sufficiently stirred, then was heated to 80° C. to perform the polymerization. Further, after the start of polymerization, when the amount of consumption of the monomer reached 99.8%, the mixture was cooled to stop the polymerization reaction and thereby obtain a latex of the polymer particles D. The obtained latex of the polymer particles D had a solid content concentration of 39%. Note that, polymer particles D are particles which do not have a core-shell structure. Further, the obtained polymer particles D had an average particle size of 190 nm. Next, to the obtained latex of the polymer particles D, decalin: 15,000 parts were added and the particles were sufficiently dispersed. After that, the moisture was removed by drying in vacuo to thereby obtain a decalin dispersion of the polymer particles D. The obtained dispersion had a solid content concentration of 5%.

Name

Identifiers

|

REACTION_CXSMILES

|

C(OC)(=O)C(C)=C.C=CC1C=CC=CC=1.[CH:16]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[CH:24]=[CH2:25])=[CH2:17].C1(S(OCCCCCCCCCCCC)(=O)=O)C=CC=CC=1.[Na]>O>[CH2:24]1[CH:19]2[CH:18]([CH2:23][CH2:22][CH2:21][CH2:20]2)[CH2:16][CH2:17][CH2:25]1 |f:3.4,^1:47|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CC1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)C1=C(C=CC=C1)C=C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)S(=O)(=O)OCCCCCCCCCCCC.[Na]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)S(=O)(=O)OCCCCCCCCCCCC.[Na]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was sufficiently stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a 50 kgf/cm2 pressure resistant autoclave equipped with a stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were charged

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the polymerization

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Further, after the start of polymerization, when

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the amount of consumption of the monomer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the polymerization reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtain a latex of the polymer particles D

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The obtained latex of the polymer particles D

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1CCCC2CCCCC12

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |